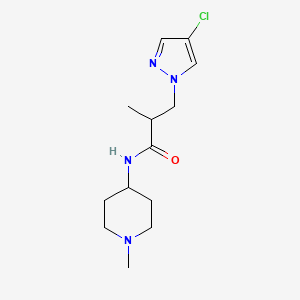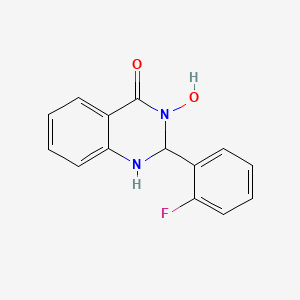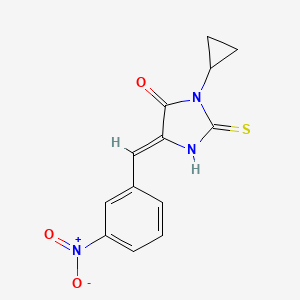![molecular formula C13H15N3O4 B14928647 2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide](/img/structure/B14928647.png)
2-(4-{N'-[(cyclopropylcarbonyl)oxy]carbamimidoyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE is a synthetic organic compound with a molecular formula of C13H15N3O4 and a molecular weight of 277.276 Da . This compound is characterized by its phenoxyacetamide structure, which is often associated with various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE typically involves the following steps:
Formation of the phenoxyacetamide core: This can be achieved through the reaction of 4-aminophenol with chloroacetic acid under basic conditions to form 4-(2-chloroacetamido)phenol.
Introduction of the cyclopropylcarbonyl group: The 4-(2-chloroacetamido)phenol is then reacted with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropylcarbonyl derivative.
Formation of the oxime: The cyclopropylcarbonyl derivative is treated with hydroxylamine hydrochloride to form the oxime.
Final coupling: The oxime is then coupled with 2-chloroacetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These compounds share the phenoxyacetamide core and exhibit similar pharmacological activities.
Cyclopropylcarbonyl derivatives: Compounds with the cyclopropylcarbonyl group often have unique chemical properties and biological activities.
Uniqueness
2-[4-(AMINO{[(CYCLOPROPYLCARBONYL)OXY]IMINO}METHYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
[(Z)-[amino-[4-(2-amino-2-oxoethoxy)phenyl]methylidene]amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C13H15N3O4/c14-11(17)7-19-10-5-3-8(4-6-10)12(15)16-20-13(18)9-1-2-9/h3-6,9H,1-2,7H2,(H2,14,17)(H2,15,16) |
InChI Key |
WWOZAQNJOFBCIG-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C(=O)O/N=C(/C2=CC=C(C=C2)OCC(=O)N)\N |
Canonical SMILES |
C1CC1C(=O)ON=C(C2=CC=C(C=C2)OCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928564.png)

![N-(3-methoxypropyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14928577.png)
![2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B14928580.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928583.png)
![3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)

![3-Chloro-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928609.png)
![4-{[(E)-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14928615.png)


![(3aR,7aS)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928626.png)
![5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928629.png)

